molecular formula C14H15N3O4S B2975268 Methyl 5-(((6-propionamidopyridazin-3-yl)thio)methyl)furan-2-carboxylate CAS No. 1021061-14-2

Methyl 5-(((6-propionamidopyridazin-3-yl)thio)methyl)furan-2-carboxylate

Cat. No. B2975268
CAS RN: 1021061-14-2
M. Wt: 321.35
InChI Key: MQMZKTBKURMFKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-(((6-propionamidopyridazin-3-yl)thio)methyl)furan-2-carboxylate, commonly known as MPTF, is a synthetic compound that has gained attention in the scientific community for its potential use in various fields, including medicine and agriculture. MPTF is a member of the pyridazine family and is synthesized through a multi-step process involving several chemical reactions.

Mechanism of Action

The mechanism of action of MPTF is not fully understood, but it is believed to act through several pathways. MPTF has been shown to inhibit the activity of several enzymes involved in cancer cell growth and inflammation, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). MPTF has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
MPTF has been shown to have several biochemical and physiological effects. In vitro studies have shown that MPTF inhibits the growth of cancer cells and reduces inflammation. MPTF has also been shown to increase the activity of antioxidant enzymes and reduce oxidative stress in cells. In vivo studies have shown that MPTF reduces tumor growth in animal models of cancer.

Advantages and Limitations for Lab Experiments

One advantage of using MPTF in lab experiments is its ability to inhibit the growth of cancer cells and reduce inflammation. This makes it a potentially useful compound for studying the mechanisms of cancer cell growth and inflammation. However, one limitation of using MPTF in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research involving MPTF. One direction is to further study its potential as an anti-cancer agent and its mechanisms of action. Another direction is to study its potential as an anti-inflammatory and anti-oxidant agent. Additionally, further research is needed to determine the optimal dosage and administration of MPTF for therapeutic use. Finally, research is needed to determine the potential environmental impacts of using MPTF in agriculture.

Synthesis Methods

The synthesis of MPTF involves the reaction of 2-furoic acid with propionyl chloride to form 2-propionylfuran-5-carboxylic acid. This compound is then reacted with thionyl chloride to form 2-propionylfuran-5-carbonyl chloride, which is further reacted with 6-amino-3-pyridazinecarboxamide to form MPTF.

Scientific Research Applications

MPTF has shown potential for use in various scientific research fields, including medicinal chemistry, pharmacology, and agriculture. In medicinal chemistry, MPTF has been studied for its potential as an anti-cancer agent due to its ability to inhibit the growth of cancer cells. In pharmacology, MPTF has been studied for its potential as an anti-inflammatory and anti-oxidant agent. In agriculture, MPTF has been studied for its potential as a plant growth regulator.

properties

IUPAC Name

methyl 5-[[6-(propanoylamino)pyridazin-3-yl]sulfanylmethyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4S/c1-3-12(18)15-11-6-7-13(17-16-11)22-8-9-4-5-10(21-9)14(19)20-2/h4-7H,3,8H2,1-2H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQMZKTBKURMFKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NN=C(C=C1)SCC2=CC=C(O2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-(((6-propionamidopyridazin-3-yl)thio)methyl)furan-2-carboxylate

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